molecular formula C21H23N3O4 B10988108 Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate

Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate

Cat. No.: B10988108
M. Wt: 381.4 g/mol
InChI Key: OZLXORWOXUVSQJ-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Carbamoylation: The piperidine derivative is then reacted with a phenyl isocyanate to form the phenylcarbamoyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The piperidine ring and phenylcarbamoyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidinones and substituted piperidines.

    Benzoate Esters: Compounds with benzoate ester groups, such as methyl benzoate and ethyl benzoate.

    Phenylcarbamoyl Compounds: Compounds with phenylcarbamoyl groups, such as phenylcarbamoyl chloride.

Uniqueness

Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 3-[[2-(piperidine-1-carbonyl)phenyl]carbamoylamino]benzoate

InChI

InChI=1S/C21H23N3O4/c1-28-20(26)15-8-7-9-16(14-15)22-21(27)23-18-11-4-3-10-17(18)19(25)24-12-5-2-6-13-24/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H2,22,23,27)

InChI Key

OZLXORWOXUVSQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3

Origin of Product

United States

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